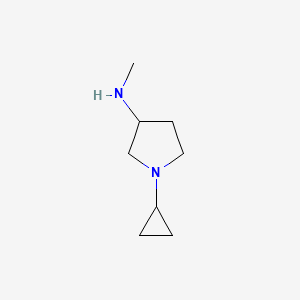
4-(6-Aminopyridin-3-yl)piperazin-2-one
Descripción general
Descripción
“4-(6-Aminopyridin-3-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1019507-58-4 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 4-(6-amino-3-pyridinyl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for “4-(6-Aminopyridin-3-yl)piperazin-2-one” is 1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Molecular Structure and Properties
“4-(6-Aminopyridin-3-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1019507-58-4 . It has a molecular weight of 192.22 . The compound is typically stored at room temperature and is available in powder form .
Piperazine-Containing Drugs
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Various synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
Kinase Inhibitors
4-Aminoquinazoline derivatives, which are similar to “4-(6-Aminopyridin-3-yl)piperazin-2-one”, have shown good antitumor activity by inhibiting PI3Kα . This suggests that “4-(6-Aminopyridin-3-yl)piperazin-2-one” could potentially be used in the development of antitumor drugs .
Antibacterial Effect
New hybrids of “4-(6-Aminopyridin-3-yl)piperazin-2-one” were intended to have a new binding mode to DNA gyrase, which would allow for a more potent antibacterial effect . This could potentially make it effective against current quinolone-resistant bacterial strains .
Anti-Pathogenicity
The thiazolidinedione moiety in “4-(6-Aminopyridin-3-yl)piperazin-2-one” aimed to include additional anti-pathogenicity by preventing biofilm formation .
Inhibition of Myeloperoxidase (MPO)
Aminopyridine derivatives, similar to “4-(6-Aminopyridin-3-yl)piperazin-2-one”, could effectively be inhibitors of MPO . This suggests that “4-(6-Aminopyridin-3-yl)piperazin-2-one” could potentially be used in the treatment of chronic inflammatory diseases .
Safety And Hazards
Propiedades
IUPAC Name |
4-(6-aminopyridin-3-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKOFPQJWLVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-yl)piperazin-2-one | |
CAS RN |
1019507-58-4 | |
| Record name | 4-(6-aminopyridin-3-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)





